molecular formula C13H15N5O2 B4778661 4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE

4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE

Cat. No.: B4778661
M. Wt: 273.29 g/mol
InChI Key: ZXHCYHATWLHYJE-UHFFFAOYSA-N
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Description

4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE is an organic compound that features a benzamide core substituted with a butyrylamino group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzoic acid, is reacted with butyryl chloride in the presence of a base such as triethylamine to form 4-(butyrylamino)benzoic acid.

    Introduction of the Triazole Ring: The 4-(butyrylamino)benzoic acid is then subjected to a cyclization reaction with hydrazine hydrate and formic acid to form the 1,2,4-triazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell proliferation and apoptosis.

    Pathways Involved: It can modulate signaling pathways such as the PI3K/Akt pathway, leading to inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Similar structure but lacks the butyrylamino group.

    4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Similar structure but lacks the butyrylamino group.

Uniqueness

4-(BUTYRYLAMINO)-N-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE is unique due to the presence of both the butyrylamino group and the triazole ring, which confer specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

4-(butanoylamino)-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-2-3-12(19)16-11-6-4-10(5-7-11)13(20)17-18-8-14-15-9-18/h4-9H,2-3H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHCYHATWLHYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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